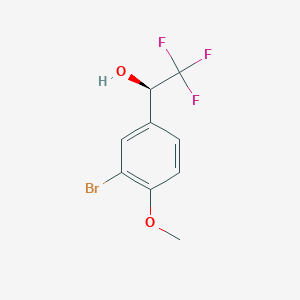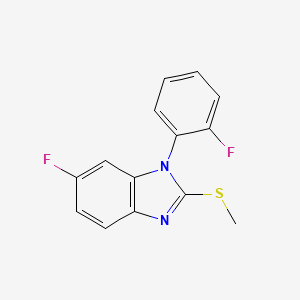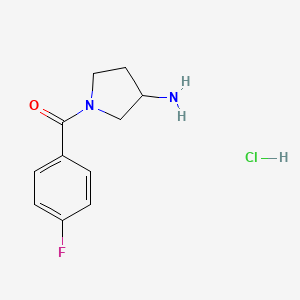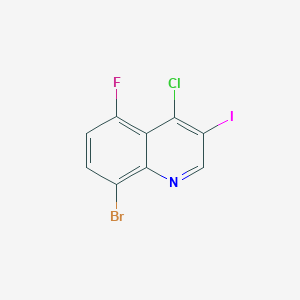
8-Bromo-4-chloro-5-fluoro-3-iodoquinoline
Overview
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of halogenated quinolines, including those with bromo, chloro, fluoro, and iodo substituents, is a topic of interest in medicinal chemistry. For instance, 5-chloro- and 5-iodo-8-methylquinoline have been synthesized, showing the potential for creating similar compounds like 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline (Tochilkin et al., 1983).
Applications in Drug Development
- Quinoline derivatives have been explored for their potential in drug development, including their use in synthesizing compounds with cytotoxic activity against cancer cell lines. This suggests that 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline could be a candidate for similar research (Kotian et al., 2021).
Chemical Transformations and Reactions
- Studies on halogen/halogen displacement in various heterocycles, including pyridines and quinolines, provide insights into the chemical behavior of halogenated quinolines, which is relevant for understanding the properties of 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline (Schlosser & Cottet, 2002).
Antimicrobial and Antifungal Activities
- Some quinoline derivatives exhibit antimicrobial and antifungal activities, indicating potential applications of 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline in these areas. For example, certain quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown promising antimicrobial properties (Ansari & Khan, 2017).
Role in Synthesizing Key Building Blocks
- Halogenated quinoline building blocks, such as those incorporating bromo, fluoro, and iodo groups, are valuable for antimicrobial drug discovery. This highlights the significance of compounds like 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline in synthesizing antibiotics (Flagstad et al., 2014).
Spectrophotometric Analysis
- Spectrophotometric methods for determining halogenated 8-hydroxyquinoline derivatives, such as clioquinol and iodoquinol, are relevant for analyzing compounds like 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline (Belal, 1984).
properties
IUPAC Name |
8-bromo-4-chloro-5-fluoro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFIN/c10-4-1-2-5(12)7-8(11)6(13)3-14-9(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJMCXLXVQSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-5-fluoro-3-iodoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





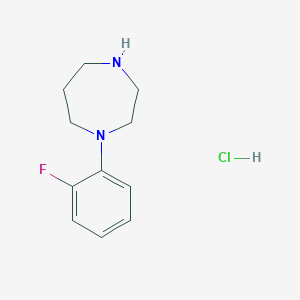
![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)

![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
